
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is a quaternary ammonium compound with a unique structure that combines a pyrimidine ring with a thioether linkage and a triethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable alkylating agent, such as 1-bromopentane, under basic conditions. The resulting intermediate is then reacted with triethylamine to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide involves its interaction with specific molecular targets. The triethylammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The thioether linkage and pyrimidine ring may also play a role in binding to specific receptors or enzymes, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide: Contains a pyridinium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)tetraethylammonium bromide: Contains a tetraethylammonium group.
Uniqueness
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethylammonium group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
90094-33-0 |
|---|---|
分子式 |
C17H32BrN3S |
分子量 |
390.4 g/mol |
IUPAC 名称 |
5-(4,6-dimethylpyrimidin-2-yl)sulfanylpentyl-triethylazanium;bromide |
InChI |
InChI=1S/C17H32N3S.BrH/c1-6-20(7-2,8-3)12-10-9-11-13-21-17-18-15(4)14-16(5)19-17;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
VMEBDOSROCWIBH-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCCCCSC1=NC(=CC(=N1)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


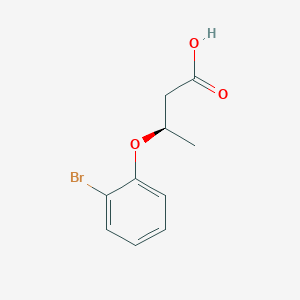
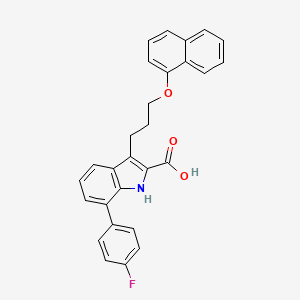
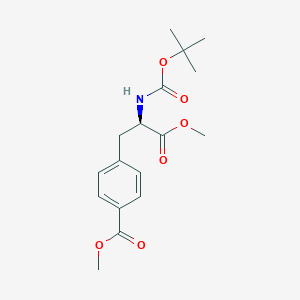
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
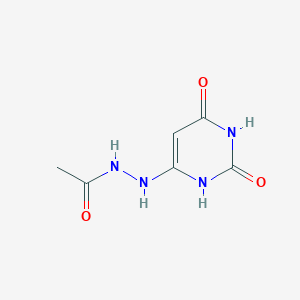
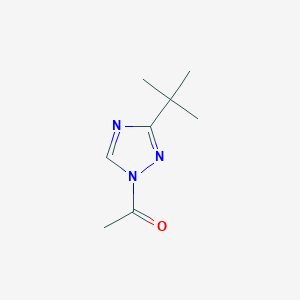
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
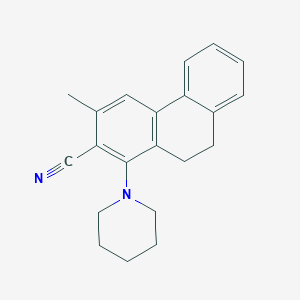
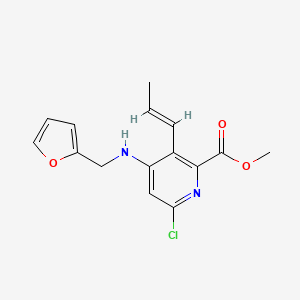
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
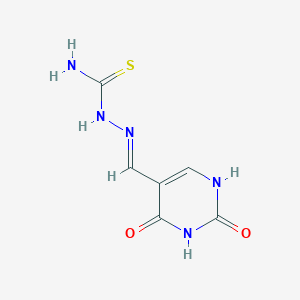
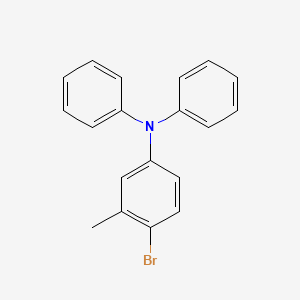
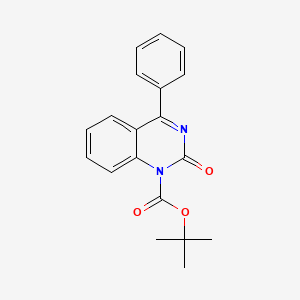
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
